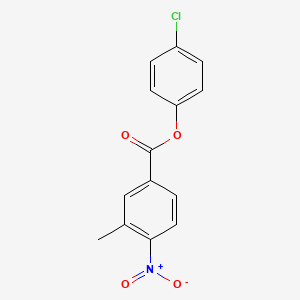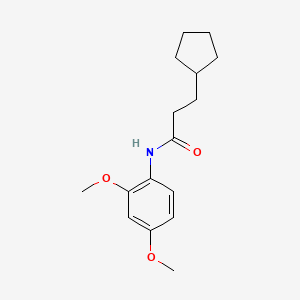![molecular formula C13H13N3O2S B5747213 [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, also known as CPTA, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPTA is a member of the 1,2,4-triazole family, which is known for its wide range of biological activities. In
Wirkmechanismus
The mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, including its use as an anticancer and antifungal agent. Finally, there is a need for further research into the mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, which could lead to the development of new drugs that target key enzymes and signaling pathways.
Synthesemethoden
The synthesis of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be achieved through a multistep process. The first step involves the reaction of 4-phenyl-1H-1,2,3-triazole with cyclopropylmethyl bromide in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to yield [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been found to be effective against several types of cancer, including breast, lung, and colon cancer. It has also been shown to have potent antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11(18)8-19-13-15-14-12(9-6-7-9)16(13)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMIKKAHZZHZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

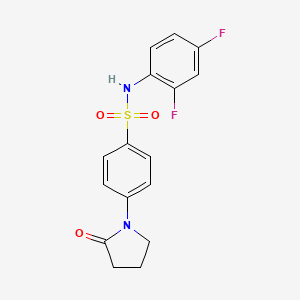
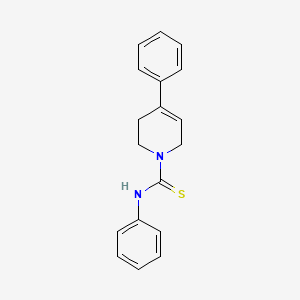

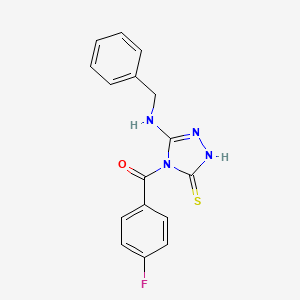
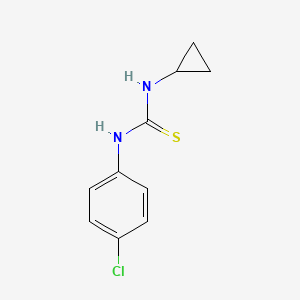
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)

